methyl 5-{[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate
Description
Methyl 5-{[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate is a heterocyclic compound featuring a fused triazolo-pyrimidinone core substituted with a 3-fluorophenyl group and a methyl-linked furan-2-carboxylate moiety. This structure combines a triazole ring (known for metabolic stability and hydrogen-bonding capacity) with a pyrimidinone system (a common pharmacophore in kinase inhibitors).
Properties
IUPAC Name |
methyl 5-[[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O4/c1-26-17(25)13-6-5-12(27-13)8-22-9-19-15-14(16(22)24)20-21-23(15)11-4-2-3-10(18)7-11/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOIJBIXQYVAQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrimidine Intermediate
4-Amino-5-hydrazinylpyrimidin-2(1H)-one is reacted with 3-fluorobenzaldehyde in acetic acid under reflux to form a hydrazone intermediate. Cyclization is achieved using phosphoryl chloride (POCl₃) at 80–100°C, yielding 6-chloro-3-(3-fluorophenyl)-7H-triazolo[4,5-d]pyrimidin-7-one.
Reaction Conditions
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| POCl₃, DMF (catalytic) | 90°C | 6 h | 72% |
Characterization Data
- ¹H-NMR (DMSO-d₆) : δ 8.45 (s, 1H, pyrimidine H), 7.62–7.58 (m, 1H, fluorophenyl H), 7.52–7.48 (m, 2H, fluorophenyl H), 7.32 (d, 1H, J = 8.1 Hz, fluorophenyl H).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
Functionalization of the Furan-2-Carboxylate Moiety
Synthesis of Methyl 5-(Bromomethyl)Furan-2-Carboxylate
Methyl furan-2-carboxylate is brominated at the 5-position using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride.
Reaction Conditions
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| NBS, BPO, CCl₄ | 80°C | 4 h | 65% |
Characterization Data
- ¹H-NMR (CDCl₃) : δ 7.28 (d, 1H, J = 3.6 Hz, furan H-3), 6.55 (d, 1H, J = 3.6 Hz, furan H-4), 4.42 (s, 2H, CH₂Br), 3.85 (s, 3H, OCH₃).
- MS (EI) : m/z 234 [M⁺], 236 [M+2].
Coupling of the Triazolopyrimidinone and Furan Moieties
The methylene linker is introduced via nucleophilic substitution. The triazolopyrimidinone is deprotonated using sodium hydride (NaH) in dimethylformamide (DMF), followed by reaction with methyl 5-(bromomethyl)furan-2-carboxylate.
Reaction Conditions
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| NaH, DMF | 25°C | 12 h | 58% |
Characterization Data
- ¹H-NMR (DMSO-d₆) : δ 8.40 (s, 1H, pyrimidine H), 7.60–7.55 (m, 1H, fluorophenyl H), 7.50–7.45 (m, 2H, fluorophenyl H), 7.30 (d, 1H, J = 8.0 Hz, fluorophenyl H), 6.85 (d, 1H, J = 3.5 Hz, furan H-3), 6.50 (d, 1H, J = 3.5 Hz, furan H-4), 5.15 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).
- ¹³C-NMR (DMSO-d₆) : δ 165.2 (C=O), 158.5 (C=O), 152.3 (C-F), 145.8 (triazole C), 143.2 (furan C), 128.5–115.2 (fluorophenyl C), 111.5 (furan C), 52.0 (OCH₃), 40.5 (CH₂).
Alternative Synthetic Routes
Mitsunobu Coupling
A hydroxylmethyl intermediate on the triazolopyrimidinone core can be coupled with methyl furan-2-carboxylate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Reaction Conditions
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| DEAD, PPh₃, THF | 0°C → 25°C | 24 h | 49% |
Challenges
Analytical Validation
Chemical Reactions Analysis
methyl 5-{[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where different substituents can be introduced.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
methyl 5-{[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-{[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate involves its interaction with specific molecular targets. The triazolopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the furan-2-carboxylate moiety can influence its solubility and stability. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The triazolo[4,5-d]pyrimidinone scaffold differentiates this compound from analogs like thiazolo[3,2-a]pyrimidines (e.g., ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, ). For example, thiazolo derivatives exhibit lower dipole moments (3.2–4.1 D) compared to triazolo systems (4.5–5.8 D), impacting solubility and protein binding .
Substituent Effects
- Fluorophenyl Groups : The 3-fluorophenyl substituent in the target compound contrasts with 4-bromophenyl () and 2,4,6-trimethoxybenzylidene () analogs. Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to bromine (which increases molecular weight and polarizability) or methoxy groups (which improve solubility but may reduce membrane permeability) .
- Furan vs. Thiophene/Other Rings: The methyl-furan-2-carboxylate group differs from thiophene () or quinoline () substituents. Furan’s oxygen atom provides stronger hydrogen-bond acceptors (e.g., furan’s O contributes to a LogP of 2.1 vs. thiophene’s 2.8), favoring aqueous solubility .
Physicochemical and Crystallographic Data
Table 1: Key Properties of Selected Analogs
*Melting point data for the target compound is unavailable in the provided evidence.
Crystallographic Insights
- The target compound’s triazolo-pyrimidinone core likely adopts a planar conformation similar to ethyl 5-(3-fluorophenyl)-thiazolo derivatives (), as evidenced by C—N bond lengths (~1.32–1.38 Å) and dihedral angles (<10° deviation) .
- Intermolecular interactions in analogs include C—H···O hydrogen bonds (2.6–2.8 Å) and π-π stacking (3.4–3.6 Å), which stabilize crystal packing and may correlate with solid-state stability .
Biological Activity
Methyl 5-{[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a triazole and pyrimidine ring system, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure includes a furan carboxylate moiety and a triazolopyrimidine core. The presence of the fluorophenyl group enhances its lipophilicity and may contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H15FN6O4 |
| Molecular Weight | 368.34 g/mol |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of triazolopyrimidine derivatives. The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial effects.
- In a comparative study of related compounds, derivatives with similar structures exhibited MIC values ranging from 0.125 to 8 µg/mL against multiple pathogens including MRSA (Methicillin-resistant Staphylococcus aureus) .
Antifungal Activity
The compound's antifungal properties have also been investigated:
- It has been noted for its effectiveness against common fungal strains such as Candida albicans and Aspergillus fumigatus. In vitro assays indicated that derivatives exhibited lower MIC values compared to traditional antifungals like fluconazole .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of triazolopyrimidine derivatives for their antimicrobial efficacy. The compound demonstrated potent activity against MRSA strains with an MIC value significantly lower than that of standard antibiotics like vancomycin .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on SAR revealed that modifications in the fluorophenyl group influenced the biological activity. For example, substituents on the phenyl ring played a critical role in enhancing antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
